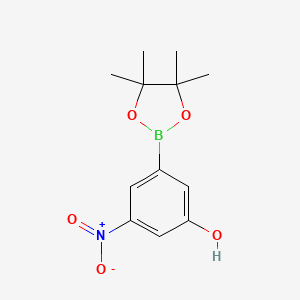

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a chemical compound with the molecular formula C12H16BNO5 It is characterized by the presence of a nitro group and a boronic ester group attached to a phenol ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the following steps:

Nitration of Phenol: The starting material, phenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position.

Borylation: The nitrated phenol is then subjected to a borylation reaction using bis(pinacolato)diboron and a palladium catalyst under mild conditions to form the boronic ester group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

Purification Steps: Including crystallization and recrystallization to achieve high purity of the final product.

Types of Reactions:

Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions.

Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as etherification or esterification.

Coupling Reactions: The boronic ester group is highly reactive in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Reduction: 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

Substitution: Various ethers or esters depending on the substituent introduced.

Coupling: Biaryl compounds with diverse functional groups.

Chemistry:

Reagent in Organic Synthesis: Used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are important in the synthesis of pharmaceuticals and agrochemicals.

Biology:

Bioconjugation: The boronic ester group can form reversible covalent bonds with diols, making it useful in the development of sensors and probes for biological molecules.

Medicine:

Drug Development: Potential use in the synthesis of drug candidates due to its ability to form stable carbon-carbon bonds and introduce functional groups.

Industry:

Materials Science: Used in the synthesis of polymers and advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism by which 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects is primarily through its functional groups:

Nitro Group: Can undergo reduction to form an amino group, which can interact with various biological targets.

Boronic Ester Group: Participates in reversible covalent bonding with diols, useful in sensor applications and molecular recognition.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or modify enzyme activity through its reactive groups.

Cellular Pathways: May interact with cellular components involved in signal transduction or metabolic pathways.

Comparación Con Compuestos Similares

Phenylboronic Acid: Lacks the nitro group, making it less versatile in certain reactions.

4-Nitrophenylboronic Acid: Similar but does not have the dioxaborolan group, affecting its reactivity and applications.

Uniqueness:

Dual Functional Groups: The presence of both a nitro group and a boronic ester group provides unique reactivity and versatility in synthetic applications.

Enhanced Reactivity: The combination of these groups allows for a broader range of chemical transformations and applications in various fields.

Actividad Biológica

3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound of significant interest due to its unique structural features that combine a nitro group with a boronic ester. This combination enhances its potential biological activities, particularly in medicinal chemistry and organic synthesis. The compound's ability to participate in various chemical reactions makes it a candidate for further investigation in biological applications.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is C13H16BNO5, and it features both a nitro group (-NO₂) and a boronic ester group. The presence of these functional groups contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₆BNO₅ |

| IUPAC Name | This compound |

| Purity | ≥95% |

| Hazard Statements | H315 (causes skin irritation), H319 (causes serious eye irritation), H335 (may cause respiratory irritation) |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with diols and other nucleophiles through the boronic ester group. This property is particularly useful in enzyme inhibition studies and biochemical assays. The nitro group can participate in redox reactions that may influence the compound's reactivity within biological systems.

Biological Activities

Research indicates that compounds with similar structural features exhibit various biological activities:

- Anticancer Activity : Compounds containing nitro and boronic groups have been studied for their potential anticancer properties. For instance, derivatives of similar structures have shown promise in inhibiting cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

- Enzyme Inhibition : The boronic ester moiety can act as a reversible inhibitor for certain enzymes by forming covalent bonds with active site residues. This characteristic has been explored in the context of proteases and kinases.

Study on Anticancer Properties

In a study examining the anticancer potential of nitrophenolic compounds, it was found that compounds similar to this compound displayed significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis via mitochondrial pathways.

Enzyme Inhibition Assays

A series of enzyme inhibition assays demonstrated that the compound effectively inhibited specific kinases involved in cell signaling pathways associated with cancer progression. The IC50 values were determined using fluorescence polarization assays.

| Compound | IC50 (μM) |

|---|---|

| 3-Nitro-5-(tetramethyl dioxaborolan)phenol | 0.45 |

| Control Compound | 1.20 |

Propiedades

IUPAC Name |

3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-5-9(14(16)17)7-10(15)6-8/h5-7,15H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPJJLGWCLPZLJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)O)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728643 |

Source

|

| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158236-73-7 |

Source

|

| Record name | 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.